molecular formula C26H21N3O5 B5287692 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B5287692
M. Wt: 455.5 g/mol
InChI Key: UDRVGVQQXWSOCW-ODLFYWEKSA-N
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Description

4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added via an etherification reaction, where the benzimidazole derivative is reacted with a methoxyphenol in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is not fully understood. it is believed to interact with various molecular targets due to its structural features:

    Benzimidazole Moiety: This part of the molecule can interact with DNA or enzymes, potentially inhibiting their function.

    Cyano Group: The cyano group can participate in hydrogen bonding or act as an electrophile in biochemical reactions.

    Methoxyphenyl Group: This group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and 5,6-dimethylbenzimidazole share the benzimidazole core.

    Cyano-Substituted Compounds: Compounds like 2-cyanoacetamide and 2-cyanopyridine have similar cyano groups.

    Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenol and 2-methoxybenzoic acid share the methoxyphenyl group.

Uniqueness

4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole core, cyano group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.

Properties

IUPAC Name

4-[[4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-32-20-8-9-21-22(13-20)29-25(28-21)19(14-27)11-17-5-10-23(24(12-17)33-2)34-15-16-3-6-18(7-4-16)26(30)31/h3-13H,15H2,1-2H3,(H,28,29)(H,30,31)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRVGVQQXWSOCW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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